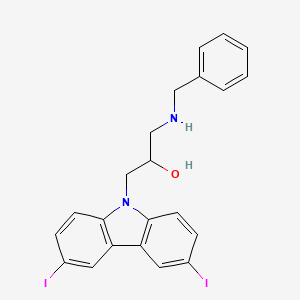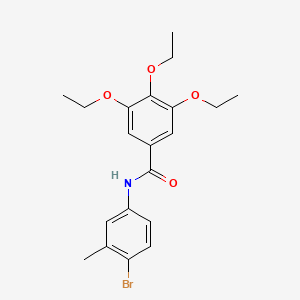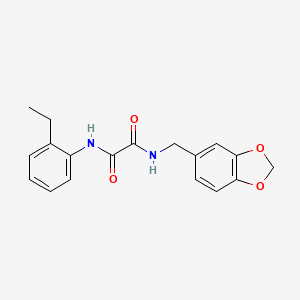![molecular formula C13H20BrNO B5164502 N-[3-(3-bromophenoxy)propyl]-1-butanamine](/img/structure/B5164502.png)
N-[3-(3-bromophenoxy)propyl]-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-bromophenoxy)propyl]-1-butanamine, also known as BPPB, is a chemical compound that has been widely studied for its potential use in scientific research. BPPB is a selective antagonist of the serotonin 5-HT1D receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and cardiovascular function. The purpose of
Mecanismo De Acción
N-[3-(3-bromophenoxy)propyl]-1-butanamine acts as a selective antagonist of the serotonin 5-HT1D receptor, which is involved in the regulation of pain perception, mood, and cardiovascular function. By blocking the activity of this receptor, N-[3-(3-bromophenoxy)propyl]-1-butanamine can modulate these physiological processes. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have some affinity for other serotonin receptors, including the 5-HT1B and 5-HT2B receptors.
Biochemical and Physiological Effects:
N-[3-(3-bromophenoxy)propyl]-1-butanamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of pain perception. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have some antidepressant and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(3-bromophenoxy)propyl]-1-butanamine in lab experiments is its selectivity for the serotonin 5-HT1D receptor, which allows for the specific modulation of this receptor without affecting other serotonin receptors. However, one limitation of using N-[3-(3-bromophenoxy)propyl]-1-butanamine is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are many potential future directions for the study of N-[3-(3-bromophenoxy)propyl]-1-butanamine, including the development of more potent and selective compounds that target the serotonin 5-HT1D receptor. Additionally, N-[3-(3-bromophenoxy)propyl]-1-butanamine could be used in combination with other drugs to achieve synergistic effects in the treatment of various diseases. Finally, more research is needed to fully understand the role of the serotonin 5-HT1D receptor in various physiological processes, which could lead to the development of new therapeutic strategies for a variety of diseases.
Métodos De Síntesis
N-[3-(3-bromophenoxy)propyl]-1-butanamine can be synthesized using a variety of methods, including the reaction of 3-bromophenol with propylene oxide, followed by reaction with butylamine. Another method involves the reaction of 3-bromophenol with 3-chloropropylamine, followed by reaction with butanol. Both methods result in the formation of N-[3-(3-bromophenoxy)propyl]-1-butanamine with high yield and purity.
Aplicaciones Científicas De Investigación
N-[3-(3-bromophenoxy)propyl]-1-butanamine has been studied for its potential use in a variety of scientific research applications, including the treatment of migraine headaches, depression, and anxiety disorders. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have potential as a therapeutic agent for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, N-[3-(3-bromophenoxy)propyl]-1-butanamine has been used as a tool to study the role of the serotonin 5-HT1D receptor in various physiological processes.
Propiedades
IUPAC Name |
N-[3-(3-bromophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-2-3-8-15-9-5-10-16-13-7-4-6-12(14)11-13/h4,6-7,11,15H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJLMZRVYIREAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)

![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)

![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)

![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)
![1-benzyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5164467.png)

![4-methoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5164485.png)
![2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5164486.png)

![N,N-dimethyl-3-[({[2-(methylthio)-5-pyrimidinyl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5164505.png)